Cas no 52499-94-2 (Pentamethylbenzenesulfonyl chloride)
Pentamethylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Pentamethylbenzenesulfonyl chloride
- Pentamethylbenzenesulphonyl chloride
- 2,3,4,5,6-pentamethylbenzenesulfonyl chloride
- 2,3,4,5,6-Pentamethylbenzenesulfonyl chloride #
- F0001-1356
- F87482
- 2,3,4,5,6-pentamethylbenzene-1-sulfonylchloride
- DTXSID10200493
- Z57000538
- 2,3,4,5,6-pentamethylbenzene-1-sulfonyl chloride
- NS00020524
- pentamethylbenzene-1-sulfonyl chloride
- 52499-94-2
- MFCD00014722
- A829117
- 2,3,4,5,6-pentamethylbenzene-1-sulphonyl chloride
- SCHEMBL816659
- Pentamethylbenzenesulfonyl chloride, 97%
- FT-0640075
- Benzenesulfonyl chloride, pentamethyl-
- STR04761
- CCA49994
- AKOS000144943
- EINECS 257-968-4
- EN300-17729
- DB-052133
-
- MDL: MFCD00014722
- Inchi: 1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3
- InChI Key: VDBXRBKVRRJRRW-UHFFFAOYSA-N
- SMILES: ClS(C1C(C)=C(C)C(C)=C(C)C=1C)(=O)=O
- BRN: 2844881
Computed Properties
- Exact Mass: 246.04800
- Monoisotopic Mass: 246.048128
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 42.5
Experimental Properties
- Color/Form: crystal
- Density: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 81-85 °C (lit.)
- Boiling Point: 362.5°C at 760 mmHg
- Flash Point: 173°C
- Refractive Index: 1.524
- Solubility: Almost insoluble (0.074 g/l) (25 º C),
- PSA: 42.52000
- LogP: 4.23690
- Sensitiveness: Moisture Sensitive
- Solubility: React with water
Pentamethylbenzenesulfonyl chloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:2-8°C
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
Pentamethylbenzenesulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Pentamethylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 565369-5G |
Pentamethylbenzenesulfonyl chloride |
52499-94-2 | 97% | 5G |
¥657.48 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P889717-25g |
2,3,4,5,6-PentaMethylbenzenesulfonyl chloride |
52499-94-2 | 98% | 25g |
¥1,688.00 | 2022-06-14 | |
| TRC | P307816-100mg |
Pentamethylbenzenesulfonyl Chloride |
52499-94-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P307816-500mg |
Pentamethylbenzenesulfonyl Chloride |
52499-94-2 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P307816-1g |
Pentamethylbenzenesulfonyl Chloride |
52499-94-2 | 1g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032911-10g |
Pentamethylbenzenesulfonyl chloride |
52499-94-2 | 98% | 10g |
¥749 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032911-250g |
Pentamethylbenzenesulfonyl chloride |
52499-94-2 | 98% | 250g |
¥8999 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032911-50g |
Pentamethylbenzenesulfonyl chloride |
52499-94-2 | 98% | 50g |
¥2549 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032911-5g |
Pentamethylbenzenesulfonyl chloride |
52499-94-2 | 98% | 5g |
¥392 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032911-25g |
Pentamethylbenzenesulfonyl chloride |
52499-94-2 | 98% | 25g |
¥1885 | 2024-05-23 |
Pentamethylbenzenesulfonyl chloride Suppliers
Pentamethylbenzenesulfonyl chloride Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on Pentamethylbenzenesulfonyl chloride
Pentamethylbenzenesulfonyl Chloride (CAS No. 52499-94-2): An Overview and Applications in Chemical and Pharmaceutical Research
Pentamethylbenzenesulfonyl chloride (CAS No. 52499-94-2) is a versatile reagent in organic synthesis and pharmaceutical research. This compound, also known as pentamethylbenzenesulfonyl chloride or PMBS-Cl, is a derivative of benzenesulfonyl chloride with five methyl groups attached to the benzene ring. Its unique structure and reactivity make it an important intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
The chemical formula of Pentamethylbenzenesulfonyl chloride is C11H13ClO3S, and it has a molecular weight of 260.73 g/mol. The compound is a white to off-white solid at room temperature and is highly soluble in common organic solvents such as dichloromethane, acetone, and ethyl acetate. Its stability under various reaction conditions makes it a reliable reagent in synthetic chemistry.
In recent years, the use of Pentamethylbenzenesulfonyl chloride has gained significant attention in the development of new pharmaceuticals. One of the key applications of this compound is in the synthesis of sulfonamide derivatives, which are widely used as antibacterial agents. The sulfonyl chloride group in Pentamethylbenzenesulfonyl chloride can react with amines to form sulfonamides, which are crucial intermediates in the synthesis of drugs such as sulfadiazine and sulfamethoxazole.
Beyond its role in pharmaceuticals, Pentamethylbenzenesulfonyl chloride has also found applications in the synthesis of agrochemicals. For instance, it can be used to prepare herbicides and fungicides by reacting with various functional groups to form stable and effective compounds. The high reactivity and selectivity of Pentamethylbenzenesulfonyl chloride make it an ideal choice for these applications.
In the field of fine chemicals, Pentamethylbenzenesulfonyl chloride is utilized in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to form stable sulfonate esters through nucleophilic substitution reactions makes it a valuable reagent for these processes. Additionally, the compound's low toxicity and environmental compatibility further enhance its appeal in industrial applications.
The latest research on Pentamethylbenzenesulfonyl chloride has focused on its potential use in catalytic systems. Recent studies have shown that this compound can serve as an efficient catalyst or co-catalyst in various organic transformations, including Friedel-Crafts acylation and Suzuki coupling reactions. These findings highlight the versatility of Pentamethylbenzenesulfonyl chloride beyond its traditional roles as a reagent for sulfonamide synthesis.
In conclusion, Pentamethylbenzenesulfonyl chloride (CAS No. 52499-94-2) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical properties make it an essential reagent for the synthesis of sulfonamide derivatives, agrochemicals, fine chemicals, and catalytic systems. As research continues to uncover new uses for this compound, its importance in the scientific community is likely to grow even further.
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